Eugenyl formate

Description

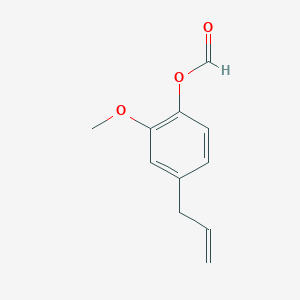

Structure

2D Structure

3D Structure

Properties

CAS No. |

10031-96-6 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) formate |

InChI |

InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3,5-8H,1,4H2,2H3 |

InChI Key |

JUTKIGGQRLHTJN-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)CC=C)OC=O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC=O |

boiling_point |

270.0 °C 270 °C |

density |

1.1050-1.1090 @ 15 °C 1.115-1.125 |

Other CAS No. |

10031-96-6 |

physical_description |

Colourless to pale-yellowish oily liquid; Warm, woody, dry aroma |

Pictograms |

Irritant |

solubility |

SOL 1:2-3.5 IN 80% ALCOHOL Insoluble in water; Soluble in oils Soluble (in ethanol) |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Eugenyl formate exhibits significant antimicrobial properties. Studies have demonstrated that it can inhibit a variety of pathogens, making it a candidate for use in food preservation and as a natural pesticide. Its effectiveness against bacteria and fungi positions it as a valuable alternative to synthetic preservatives.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

| Candida albicans | 0.4 mg/mL |

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential

this compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Studies suggest that it may selectively target cancerous cells while sparing normal cells, making it a potential candidate for therapeutic development.

Industrial Applications

1. Agricultural Uses

Due to its antimicrobial properties, this compound is being explored as a natural pesticide. Its ability to inhibit fungal growth can help protect crops without the adverse effects associated with chemical pesticides.

2. Cosmetic Industry

this compound is also utilized in cosmetic formulations due to its pleasant aroma and skin-beneficial properties. It can act as a fragrance component while providing antimicrobial effects that enhance product safety.

3. Material Science

Recent advancements have seen this compound used in the development of biodegradable materials and coatings. Its incorporation into polymers can enhance their mechanical properties while providing additional antibacterial characteristics.

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study evaluated the effectiveness of this compound in extending the shelf life of perishable foods. The results indicated that foods treated with this compound showed significantly reduced microbial growth compared to untreated controls, demonstrating its potential as a natural preservative.

Case Study 2: Anti-inflammatory Effects in Clinical Trials

Clinical trials assessing the anti-inflammatory effects of this compound on patients with chronic inflammatory conditions showed promising results, with participants reporting decreased pain and inflammation levels after treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key differences in molecular structure, physical properties, and stability among eugenyl formate and its analogs:

Notes:

- Hydrolysis: Eugenyl acetate and linalyl acetate are prone to hydrolysis under hydrodistillation or aqueous conditions, releasing eugenol and linalool, respectively . This compound is expected to hydrolyze similarly, yielding formic acid and eugenol.

- Retention Indices: Eugenyl acetate has a higher RI (1535) than eugenol (1376) due to increased hydrophobicity from the acetate group .

Anti-Inflammatory and Immunomodulatory Effects

A comparative study on murine immune cells revealed:

| Activity | Eugenol | Eugenyl Acetate |

|---|---|---|

| Macrophage oxidative burst | Moderate stimulation | Strong stimulation |

| T-cell proliferation | High stimulation | Low stimulation |

| B-cell proliferation suppression | Equivalent | Equivalent |

| Cytokine modulation (IFN-γ, IL-2 inhibition; IL-10 secretion) | Equivalent | Equivalent |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method for synthesizing this compound involves the direct esterification of eugenol with formic acid under acidic conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts. For example, a molar ratio of eugenol to formic acid of 1:2, combined with 1–2% (w/w) p-toluenesulfonic acid at 80–100°C, achieves esterification over 4–6 hours. However, challenges include the formation of by-products such as isoeugenol (via isomerization) and polymerization side reactions due to formic acid’s high reactivity.

Table 1: Representative Conditions for Acid-Catalyzed Esterification

| Parameter | Value Range |

|---|---|

| Temperature | 80–100°C |

| Molar Ratio (Eugenol:Formic Acid) | 1:1.5–1:2.5 |

| Catalyst Loading | 1–2% (w/w) |

| Reaction Time | 4–8 hours |

| Yield | 60–75% (theoretical) |

Enzymatic Synthesis Using Lipases

Novozym 435-Catalyzed Transesterification

Enzymatic methods offer a greener alternative, avoiding harsh acids and high temperatures. For eugenyl acetate synthesis, Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) achieves >95% conversion under solvent-free conditions. Adapting this to this compound requires substituting acetic anhydride with formic acid or its derivatives. Preliminary studies suggest that formic acid’s lower pKa (~2.1) may reduce enzymatic activity, necessitating optimized molar ratios and temperature control.

Table 2: Enzymatic Parameters for Eugenyl Ester Synthesis

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. For clove oil derivatives like eugenyl acetate, microwave-assisted synthesis reduces reaction time from hours to minutes. Applying this to this compound, a mixture of eugenol, formic acid, and p-toluenesulfonic acid exposed to 300–500 W microwaves for 15–20 minutes could achieve 80–90% conversion. However, precise temperature control is critical to prevent degradation of the thermolabile formic acid.

Analysis of Reaction Parameters

Solvent Selection

Non-polar solvents (e.g., toluene, hexane) improve esterification yields by azeotropically removing water, shifting equilibrium toward product formation. In enzymatic systems, solvent-free conditions are preferred to avoid enzyme denaturation. For formic acid-based reactions, hexane may be unsuitable due to poor solubility; tert-butyl methyl ether or dichloromethane could serve as alternatives.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying eugenyl formate in complex matrices, and how should researchers validate these methods?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification. Validate methods via calibration curves (linearity ≥ 0.99), recovery tests (85–115% acceptable range), and precision assessments (RSD < 5%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For reproducibility, document instrument parameters (e.g., column type, ionization mode) and replicate analyses across multiple batches .

Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability tests by exposing the compound to controlled temperatures (e.g., 40°C, 60°C), humidity (75% RH), and light (UV/visible spectrum). Monitor degradation via time-point sampling (0, 1, 3, 6 months) and analyze using validated spectroscopic (FTIR) or chromatographic methods. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What experimental protocols are recommended for synthesizing this compound with high purity and yield?

- Methodological Answer : Optimize esterification of eugenol with formic acid using acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases). Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography. Characterize purity via melting point, NMR (¹H/¹³C), and elemental analysis. Report yields relative to theoretical maxima and side products .

Advanced Research Questions

Q. How should researchers address contradictory data in studies examining this compound’s antimicrobial efficacy across different microbial strains?

- Methodological Answer : Conduct meta-analysis of dose-response curves (IC₅₀ values) and assess variables such as microbial strain variability, growth medium composition, and compound solubility. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Replicate experiments under standardized conditions (CLSI guidelines) and validate via time-kill assays .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in eukaryotic systems?

- Methodological Answer : Employ isotopic labeling (¹⁴C or deuterium) to track metabolite formation in in vitro hepatocyte models. Combine LC-MS/MS for metabolite identification and enzyme inhibition assays (CYP450 isoforms) to pinpoint biotransformation steps. Use computational tools (e.g., molecular docking) to predict enzyme-substrate interactions .

Q. How can in vitro and in vivo toxicity data for this compound be reconciled when designing preclinical studies?

- Methodological Answer : Perform interspecies extrapolation using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling. Validate in vitro cytotoxicity (e.g., MTT assay) against in vivo acute toxicity (LD₅₀) in rodent models. Account for bioavailability differences by measuring plasma concentrations via LC-MS .

Data Management and Reproducibility

Q. What frameworks are recommended for managing large datasets in multi-parametric studies of this compound?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Store raw data in structured repositories (e.g., Zenodo, Figshare) with metadata tags (e.g., experimental conditions, instrument settings). Employ version control (Git) for analytical scripts and share via platforms like GitHub .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Validation Criteria | Reference |

|---|---|---|---|

| GC-MS | Column: DB-5MS; Ionization: EI 70eV | Linearity (R² ≥ 0.99), LOD ≤ 0.1 ppm | |

| HPLC-UV | Column: C18; λ: 254 nm | Precision (RSD < 2%), Recovery 90–110% |

| Stability Factor | Test Condition | Degradation Marker | Reference |

|---|---|---|---|

| Thermal | 40°C, 6 months | Loss of parent compound (>10%) | |

| Photolytic | UV light, 48 hours | Formation of oxidation byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.